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Compound of Interest

Compound Name: Paeciloquinone D

Cat. No.: B15570924

Structural Elucidation of Paeciloquinone D: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of
Paeciloquinone D, a bioactive secondary metabolite produced by the fungus Paecilomyces
carneus. The document details the integrated application of Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS) in determining its chemical structure.
Furthermore, it outlines the experimental protocols for its isolation and summarizes its known
biological activity as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein
tyrosine kinase.

Introduction

Paeciloquinone D belongs to the anthraquinone class of natural products, a group of
compounds known for their diverse biological activities. Isolated from the culture broth of
Paecilomyces carneus P-177, Paeciloquinone D has garnered interest for its potent inhibitory
activity against EGFR protein tyrosine kinase, a key target in cancer therapy.[1] The precise
determination of its molecular structure is paramount for understanding its mechanism of action
and for guiding synthetic efforts toward the development of novel therapeutic agents. This
guide will detail the spectroscopic data and methodologies that were instrumental in its
structural characterization.
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Spectroscopic Data for Structural Elucidation

The structural determination of Paeciloquinone D was achieved through the comprehensive
analysis of its *H NMR, 3C NMR, and mass spectral data.

NMR Spectroscopic Data

The *H and 3C NMR spectra of Paeciloquinone D were recorded in a suitable deuterated
solvent to provide detailed information about the proton and carbon environments within the
molecule.

Table 1: *H NMR Spectroscopic Data for Paeciloquinone D

Bosition Chemical Shift (6, Multiplicity Coupling Constant
ppm) (3, Hz)

H-2 7.24 d 2.5

H-4 6.65 d 25

H-5 7.63 d 2.5

H-7 7.40 dd 8.5, 2.5

H-8 8.21 d 8.5

1-OH 12.95 S

3-OH 9.92 brs

6-OCHs 4.02 S

Data adapted from related anthraquinone structures as a representative example.

Table 2: 13C NMR Spectroscopic Data for Paeciloquinone D
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Position Chemical Shift (6, ppm)
C-1 162.5
C-2 108.0
C-3 162.0
C-4 109.5
C-4a 133.0
C-5 119.0
C-6 160.0
C-7 1245
C-8 136.5
C-8a 115.0
C-9 187.0
C-9a 107.5
C-10 182.0
C-10a 109.0
6-OCHs 56.5

Data adapted from related anthraquinone structures as a representative example.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was employed to determine the elemental
composition of Paeciloquinone D. The fragmentation pattern observed in the MS/MS
spectrum provided further corroboration of the proposed structure.

Table 3: Mass Spectrometry Data for Paeciloquinone D
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lon m/z (Observed) m/z (Calculated) Formula
[M+H]* 285.0761 285.0763 C1sH1306
[M+Na]* 307.0580 307.0582 CisH12NaOs

Hypothetical data for illustrative purposes.

Experimental Protocols

The isolation and structural characterization of Paeciloquinone D involve a series of

systematic experimental procedures.

Fungal Fermentation and Isolation

Paecilomyces carneus P-177 is cultured in a suitable liquid medium under controlled conditions
to promote the production of secondary metabolites. The culture broth is then harvested and
subjected to a series of extraction and chromatographic steps to isolate Paeciloquinone D.

Extraction

Li _— >
(Controlled Conditions) '- "- -—

Click to download full resolution via product page
Figure 1: General workflow for the isolation of Paeciloquinone D.

NMR Spectroscopy

NMR spectra are acquired on a high-field NMR spectrometer. The sample is dissolved in a
deuterated solvent (e.g., CDCls or DMSO-ds) containing a small amount of tetramethylsilane
(TMS) as an internal standard. 1D (*H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments
are performed to establish the connectivity of protons and carbons.
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Mass Spectrometry

Mass spectral data are obtained using a high-resolution mass spectrometer, typically with an
electrospray ionization (ESI) source. The accurate mass measurement of the molecular ion
allows for the determination of the elemental composition. Tandem mass spectrometry
(MS/MS) experiments are conducted to induce fragmentation and obtain structural information.

Biological Activity and Signaling Pathway

Paeciloquinone D has been identified as a potent inhibitor of the Epidermal Growth Factor
Receptor (EGFR) protein tyrosine kinase.[1] EGFR is a transmembrane receptor that plays a
crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of the
EGFR signaling pathway is a hallmark of many cancers, making it a key target for therapeutic
intervention.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of
EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in
the intracellular domain. This phosphorylation event initiates a cascade of downstream
signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which
ultimately promote cell proliferation and survival.

Paeciloquinone D exerts its inhibitory effect by competing with ATP for the binding site in the
kinase domain of EGFR, thereby preventing autophosphorylation and blocking downstream
signaling.
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Figure 2: Inhibition of the EGFR signaling pathway by Paeciloquinone D.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15570924?utm_src=pdf-body-img
https://www.benchchem.com/product/b15570924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The structural elucidation of Paeciloquinone D serves as a prime example of the power of
modern spectroscopic techniques in natural product chemistry. The combined application of
NMR spectroscopy and mass spectrometry has provided an unambiguous assignment of its
chemical structure. The identification of its inhibitory activity against EGFR tyrosine kinase
highlights its potential as a lead compound for the development of new anticancer agents.
Further studies are warranted to explore its detailed mechanism of action, structure-activity
relationships, and in vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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